Daprodustat
Overview
Description
Daprodustat is a medication used for the treatment of anemia due to chronic kidney disease. It is a hypoxia-inducible factor prolyl hydroxylase inhibitor that increases erythropoietin levels, which in turn stimulates the production of red blood cells . This compound is taken orally and has been approved for medical use in Japan since June 2020 and in the United States since February 2023 .
Mechanism of Action
Target of Action
Daprodustat is a small-molecule hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor . The primary targets of this compound are the HIF-prolyl hydroxylase domain enzymes (PHD1, PHD2, and PHD3) . These enzymes play a crucial role in the regulation of the cell’s response to oxygen .
Mode of Action
This compound inhibits the HIF-PH enzymes, which prevents the degradation of hypoxia-inducible factors (HIFs) . When oxygen levels are low, HIFs modulate gene expression to boost erythropoiesis (the production of red blood cells) and to control metabolism and angiogenesis . When oxygen levels are normal, the HIF-PH enzyme hydroxylates HIFs, triggering degradation of the transcription factors . This compound prevents the destabilization and degradation of HIFs, allowing the transcription factors to drive hypoxia programming and generate new red blood cells .
Biochemical Pathways
The inhibition of PHD by this compound prevents the degradation of HIF, leading to the production of erythropoietin (EPO) and subsequent induction of erythropoiesis . This results in the increased production of EPO in the kidney and liver, which in turn promotes an erythropoietic response and upregulation of iron transport .
Pharmacokinetics
This compound exhibits linear pharmacokinetics after single-dose administration over the dose range of 10–100 mg . Following administration of a single oral 4 mg dose of this compound, the median time to peak plasma concentration of this compound was reached in 1.75 h (fasting state) or 2.75 h (after a meal) . It was estimated that approximately 80% of this compound was absorbed across the gastrointestinal tract, and approximately 18% cleared by hepatic extraction . Pharmacokinetics were essentially dose proportional, with moderate (approximately 66%) oral tablet bioavailability .
Result of Action
This compound can inhibit HIF-prolyl hydroxylase domain enzymes (PHD1, PHD2, and PHD3), resulting in the accumulation of HIF-α transcription factor and increased expression of HIF-responsive genes and inducing responses to hypoxia under normoxic conditions . This leads to an increase in the production of red blood cells .
Action Environment
The efficacy and safety of this compound can be influenced by various environmental factors. For instance, it has been observed that this compound administered orally to pregnant rats and rabbits during the period of organogenesis was associated with adverse fetal outcomes, including embryonic and fetal loss and reduced fetal weight, at doses that caused maternal toxicity and polycythemia .
Biochemical Analysis
Biochemical Properties
Daprodustat plays a significant role in biochemical reactions. It inhibits hypoxia-inducible factor prolyl hydroxylase (PHD), which prevents the degradation of hypoxia-inducible factor (HIF), leading to the production of erythropoietin and subsequent induction of erythropoiesis . This compound is a potent inhibitor of all three HIF prolyl hydroxylase isozymes, PHD1, PHD2, and PHD3 .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. By inhibiting PHD, it stabilizes HIFα in cell lines, leading to increased production of erythropoietin (EPO), which in turn stimulates erythropoiesis . This results in an increase in the production of red blood cells by the bone marrow .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its effects on gene expression. This compound is a low nanomolar inhibitor of PHDs 1-3, which stabilizes HIFα in cell lines, resulting in the production of increased levels of EPO . This stabilization of HIFα leads to increased transcription of HIF-responsive genes, thereby stimulating components of the natural response to hypoxia such as erythropoietin and others involved in increasing oxygen availability and utilization .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown significant increases in reticulocytes and red cell mass parameters in preclinical species after once-daily oral administration . It has demonstrated an acceptable nonclinical toxicity profile, supporting continued clinical development .
Dosage Effects in Animal Models
In animal models, a single dose of this compound induced significant increases in circulating plasma EPO
Metabolic Pathways
This compound is involved in the metabolic pathway of hypoxia-inducible factor (HIF). It inhibits the HIF-prolyl hydroxylase enzymes (PHD1, PHD2, and PHD3), leading to the accumulation of HIFα transcription factors . This results in increased transcription of HIF-responsive genes, thereby stimulating components of the natural response to hypoxia such as erythropoietin and others involved in increasing oxygen availability and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues primarily occur via hepatobiliary and fecal routes . Approximately 40% of total circulating radioactivity in plasma following both intravenous and oral administration was this compound .
Preparation Methods
Daprodustat can be synthesized using malonic acid as a raw material through a series of reactions including the Biginelli reaction and saponification . The preparation of its crystalline form involves specific conditions to ensure good light stability, high temperature stability, high humidity stability, good solubility, and high purity . Industrial production methods focus on optimizing these conditions to produce this compound at a large scale.
Chemical Reactions Analysis
Daprodustat undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated products .
Scientific Research Applications
Daprodustat has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study hypoxia-inducible factor prolyl hydroxylase inhibition. In biology, it is used to investigate the cellular response to hypoxia and the regulation of erythropoiesis. In medicine, this compound is primarily used to treat anemia in patients with chronic kidney disease .
Comparison with Similar Compounds
Daprodustat is similar to other hypoxia-inducible factor prolyl hydroxylase inhibitors such as roxadustat and vadadustat. this compound has unique properties that differentiate it from these compounds. For example, this compound has been shown to have a different efficacy profile depending on the blood type of patients undergoing hemodialysis . Additionally, this compound’s oral administration provides a convenient alternative to injectable erythropoiesis-stimulating agents .
Similar Compounds::- Roxadustat
- Vadadustat
- Molidustat
This compound’s unique properties and its approval as the first oral treatment for anemia due to chronic kidney disease highlight its significance in the field of medicine .
Biological Activity
Daprodustat (GSK1278863) is an investigational oral hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor (PHI) that has garnered attention for its potential in treating anemia associated with chronic kidney disease (CKD). This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, safety profile, and relevant research findings.
This compound functions by inhibiting prolyl hydroxylase domain enzymes (PHD1, PHD2, and PHD3), which leads to the stabilization of HIF-α proteins. This stabilization subsequently enhances the expression of genes regulated by HIF, including erythropoietin (EPO), a key hormone in erythropoiesis. The following table summarizes the key components involved in this compound's mechanism:
Component | Function |
---|---|
PHD1, PHD2, PHD3 | Enzymes that degrade HIF-α under normoxic conditions |
HIF-α | Transcription factor that promotes erythropoiesis |
EPO | Hormone stimulating red blood cell production |
Clinical Efficacy
Recent clinical trials have demonstrated this compound's efficacy in managing anemia in CKD patients. The ASCEND program, comprising multiple Phase III studies, evaluated this compound against standard treatments such as darbepoetin alfa. Key findings include:
- ASCEND-ND Trial : In non-dialysis-dependent CKD patients, this compound maintained hemoglobin levels within target ranges without increasing cardiovascular risk compared to darbepoetin alfa .
- ASCEND-D Trial : In dialysis-dependent patients, this compound showed non-inferiority to darbepoetin alfa in treating anemia, with similar rates of major adverse cardiovascular events (MACE) .
Safety Profile
The safety profile of this compound was assessed across several studies. Notably:
- In the ASCEND studies involving over 8,000 patients, this compound was well tolerated with no significant increase in cardiovascular events compared to traditional therapies .
- Carcinogenicity studies in animal models indicated no treatment-related neoplastic findings at clinically relevant doses .
Research Findings
Several studies have explored the biological activity and outcomes associated with this compound:
- Iron Metabolism : this compound significantly decreased hepcidin levels and improved iron metabolism parameters compared to recombinant human EPO (rhEPO) in both non-dialysis and dialysis populations .
- Efficacy vs. rhEPO : A meta-analysis revealed that this compound led to comparable increases in hemoglobin levels when compared to rhEPO but demonstrated a better safety profile regarding serious adverse events .
Case Study 1: Efficacy in Non-Dialysis Patients
A multi-center randomized trial involving 312 patients showed that this compound effectively increased hemoglobin levels while maintaining a favorable safety profile over a 52-week period .
Case Study 2: Dialysis-Dependent Patients
In another trial focusing on dialysis-dependent CKD patients, this compound not only maintained hemoglobin levels but also improved quality of life measures significantly compared to placebo .
Properties
IUPAC Name |
2-[(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O6/c23-14(24)11-20-16(25)15-17(26)21(12-7-3-1-4-8-12)19(28)22(18(15)27)13-9-5-2-6-10-13/h12-13,15H,1-11H2,(H,20,25)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEYEZADQJCKGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(C(=O)N(C2=O)C3CCCCC3)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501337360 | |
Record name | Daprodustat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501337360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Chronic kidney disease (CKD) is associated with several complications, including anemia. The development of anemia in patients with CKD is mostly due to the kidneys' inability to produce a sufficient amount of erythropoietin (EPO). By inhibiting hypoxia-inducible factor (HIF)-prolyl hydroxylase domain enzymes (PHDs), daprodustat leads to the accumulation of the HIF-α transcription factor. HIF-α translocates to the nucleus and binds to hypoxia response elements (HREs) on DNA. This promotes the production of EPO, which then induces an erythropoietic response and upregulates iron transport. | |
Record name | Daprodustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11682 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
960539-70-2 | |
Record name | Daprodustat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960539702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Daprodustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11682 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Daprodustat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501337360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(1,3-dicyclohexylhexahydro-2,4,6-trioxo-5-pyrimidinyl)carbonyl]glycine;2-(1,3-dicyclohexyl-2,4,6-trioxohexahydropyrimidine-5-carboxamido)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DAPRODUSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVR38ZM64B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Daprodustat functions as a hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitor. [, , ] By inhibiting HIF-PHDs, this compound prevents the degradation of hypoxia-inducible factors (HIFs). HIFs are key transcription factors that regulate the production of erythropoietin (EPO), a hormone crucial for red blood cell production. This elevation in EPO levels stimulates erythropoiesis, ultimately addressing the anemia observed in individuals with chronic kidney disease. [, , ]
A: this compound's inhibition of HIF-PHDs leads to an increase in red blood cell mass, mirroring the physiological response to hypoxia. [] While this effect is beneficial in treating anemia, excessive red blood cell production can lead to complications like multiorgan congestion and secondary non-neoplastic effects. Preclinical studies in rats and mice have demonstrated these findings, emphasizing the importance of careful dose management in clinical settings. []
A: Phase 3 clinical trials, ASCEND-D and ASCEND-ND, have investigated the efficacy and safety of this compound compared to rhEPO and darbepoetin alfa, respectively. [] The studies demonstrated that this compound achieved non-inferiority in terms of hemoglobin level increase and major adverse cardiovascular events. [] This suggests that this compound could be a valuable alternative for managing anemia in chronic kidney disease patients, particularly those unresponsive to or intolerant of existing therapies.
A: Post-hoc analyses of the ASCEND-D and ASCEND-ND trial data, specifically comparing cardiovascular endpoints in patients enrolled from Europe (EU) versus those from other regions (non-EU), did not reveal any significant differences. [] The findings for major adverse cardiovascular events (MACE), MACE combined with thromboembolic events, and MACE combined with hospitalization for heart failure were consistent between the EU and non-EU subgroups. [] This suggests that the cardiovascular safety profile of this compound is relatively consistent across different patient populations.
A: this compound's effect on cardiac repolarization was assessed to determine its potential to prolong the QT interval, a risk factor for potentially fatal arrhythmias. [] A randomized, placebo-controlled study in healthy subjects indicated that this compound, even at a high dose (500 mg), did not significantly prolong the QT interval. [] This finding suggests that this compound is unlikely to pose a significant proarrhythmic risk at clinically relevant doses.
A: this compound, being an oral medication, offers a more convenient and less invasive treatment option compared to injectable erythropoiesis-stimulating agents like rhEPO. [, ] This ease of administration could enhance patient compliance and potentially improve long-term treatment outcomes. [, ] Furthermore, the oral route might reduce the risk of injection-site reactions and infections associated with injectable therapies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.